molecular formula C15H20F2N2O2 B2629331 2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421484-50-5

2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No. B2629331
CAS RN: 1421484-50-5
M. Wt: 298.334
InChI Key: KBIFELNYVFLQAF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound with the molecular formula C15H20F2N2O2 . It has an average mass of 298.328 Da and a monoisotopic mass of 298.149292 Da .


Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide consists of 15 carbon atoms, 20 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

FtsZ Allosteric Inhibition

This compound has been studied for its potential in inhibiting FtsZ, a protein involved in bacterial cell division . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to interact more effectively with the protein . This interaction leads to an increase in anti S. aureus activity .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound, highlighting strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This includes interactions between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and the residues Asn263 .

Hydrogen Bonding Studies

The compound’s carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 . These interactions are important for the compound’s activity.

Difluoromethylation Processes

The compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Metal-Based Methods

The compound has been used in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Site-Selective Installation

An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

2,6-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-21-10-9-19-7-5-11(6-8-19)18-15(20)14-12(16)3-2-4-13(14)17/h2-4,11H,5-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIFELNYVFLQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

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